1,3-Dicyclohexylurea

Catalog No.
S569624
CAS No.
2387-23-7
M.F
C13H24N2O
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexylurea

CAS Number

2387-23-7

Product Name

1,3-Dicyclohexylurea

IUPAC Name

1,3-dicyclohexylurea

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)

InChI Key

ADFXKUOMJKEIND-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2

Synonyms

1,3-Dicyclohexylurea; DCU; Dicyclohexylcarbodiamide; NSC 17013; NSC 30023;

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2

sEH is an enzyme involved in the metabolism of various fatty acid derivatives known as epoxyeicosatrienoic acids (EETs) []. EETs possess vasodilatory, anti-inflammatory, and anti-fibrotic properties []. By inhibiting sEH, DCU prevents the breakdown of EETs, potentially leading to their increased levels and associated biological effects.

Potential Application in Hypertension

Studies have shown that DCU can lower blood pressure in animal models of hypertension [, ]. This finding suggests that DCU may hold promise as a therapeutic strategy for treating hypertension in humans. However, further research is needed to determine the safety and efficacy of DCU in clinical settings.

Challenges and Ongoing Research

One major challenge associated with DCU is its poor aqueous solubility, which makes it difficult to deliver the compound effectively in oral formulations []. Researchers are exploring strategies to overcome this limitation, such as developing nanosuspension formulations [, ].

1,3-Dicyclohexylurea is an organic compound classified as a urea derivative. It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the urea functional group. This compound is notable for its role as a byproduct in reactions involving dicyclohexylcarbodiimide and amines or alcohols, and it has been studied for its pharmacological properties, particularly as a soluble epoxide hydrolase inhibitor, which has implications in lowering systemic blood pressure .

DCU acts as a potent inhibitor of sEH. The exact mechanism of inhibition is still under investigation, but it is believed to involve reversible binding to the enzyme's active site, preventing the hydrolysis of fatty acid epoxides. This inhibition leads to increased levels of these signaling molecules, potentially influencing various physiological processes [].

The synthesis of 1,3-dicyclohexylurea primarily involves the reaction of dicyclohexylcarbodiimide with amines or alcohols. The general reaction can be summarized as follows:

  • Formation of Urea: Dicyclohexylcarbodiimide reacts with an amine to form 1,3-dicyclohexylurea.
  • Subsequent Reactions: 1,3-Dicyclohexylurea can undergo further transformations, such as arylation reactions, to yield derivatives like 1-(4-bromobenzoyl)-1,3-dicyclohexylurea through coupling reactions with aryl boronic acids .

1,3-Dicyclohexylurea exhibits significant biological activity as a soluble epoxide hydrolase inhibitor. Studies indicate that it can effectively lower systemic blood pressure in hypertensive models by approximately 22 mmHg. This suggests its potential therapeutic applications in managing hypertension and related cardiovascular conditions .

The synthesis of 1,3-dicyclohexylurea can be achieved through several methods:

  • Direct Reaction with Dicyclohexylcarbodiimide: This method involves reacting dicyclohexylcarbodiimide with an appropriate amine under controlled conditions to yield the desired urea compound.
  • Aryl Substitution Reactions: Following the initial synthesis, further functionalization can be achieved through Suzuki cross-coupling reactions with aryl boronic acids to create various derivatives .

1,3-Dicyclohexylurea finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity as a soluble epoxide hydrolase inhibitor, it is explored for potential use in treating hypertension and other cardiovascular diseases.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules through various coupling reactions .

Research into the interactions of 1,3-dicyclohexylurea has primarily focused on its role as an enzyme inhibitor. Its ability to inhibit soluble epoxide hydrolase suggests that it may interact with other biochemical pathways involving epoxides and fatty acid metabolism. Further studies are needed to elucidate its complete interaction profile and potential side effects when used therapeutically .

Several compounds share structural similarities with 1,3-dicyclohexylurea. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityBiological ActivityUnique Features
DicyclohexylureaYesSoluble epoxide hydrolase inhibitorDirectly involved in coupling reactions
N,N'-DicyclohexylcarbodiimideYesReactant in urea formationFunctions mainly as a coupling agent
N,N'-DiethylureaModerateLess potent as an enzyme inhibitorDifferent alkyl groups influence reactivity
N,N'-DiphenylureaModerateSome inhibitory activityAromatic substitution affects properties

1,3-Dicyclohexylurea is unique due to its specific inhibitory action on soluble epoxide hydrolase and its utility in synthetic organic chemistry through versatile coupling reactions .

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

224.188863393 g/mol

Monoisotopic Mass

224.188863393 g/mol

Heavy Atom Count

16

Appearance

Assay:≥98%A crystalline solid

UNII

ZV7823VVIM

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2387-23-7

Wikipedia

Dicyclohexylurea

General Manufacturing Information

Urea, N,N'-dicyclohexyl-: ACTIVE

Dates

Modify: 2023-08-15

A simple N,N'-dicyclohexylurea adduct of β-alanine can self-assemble to generate nano-morphological versatility in response to different environmental conditions

Sudeshna Kar, Bo-Hong Huang, Kung-Wei Wu, Chi-Rung Lee, Yian Tai
PMID: 25170841   DOI: 10.1039/c4sm01488j

Abstract

A single ω-amino acid based molecule "Boc-β-Ala-N,N'-dicyclohexylurea" can form diverse nanostructures such as nano-vesicles, nano-tubes, nano-rods and nano-fibrils by self-assembly, in response to various environmental conditions. Interestingly, the nano-vesicular structures generated from this molecule can encapsulate the highly potent anticancer drug methotrexate, which can be released by salt triggered disruption of these vesicles. This phenomenon indicates the probability of its use in targeted delivery of drugs or any bio-active molecule, utilizing this encapsulation efficiency. Moreover, a surface-induced morphological transformation of these nano-vesicles to nano-fibers can be realized while they interact with hydrocarbon-functionalized surfaces. This phenomenon indicates the probability of their utilization in model study of peptide interaction behavior at liquid-solid interfaces and can be used in advanced study of various biological phenomena and bio-technological applications.


Halogen bond induced phosphorescence of capped γ-amino acid in the solid state

Suman Kumar Maity, Santu Bera, Arpita Paikar, Apurba Pramanik, Debasish Haldar
PMID: 23985996   DOI: 10.1039/c3cc44231d

Abstract

The Boc and N,N'-dicyclohexylurea capped γ-amino acid upon monobromination showed phosphorescence in the solid state. The compound exhibited different photoluminescence intensity and lifetimes in crystals obtained from ethyl acetate and methanol. X-ray crystallography revealed that the intermolecular C=O…Br halogen bond directs the heavy atom effect to produce the phosphorescence.


Thermal degradation of amorphous glibenclamide

Sönke Rehder, Albrecht Sakmann, Thomas Rades, Claudia S Leopold
PMID: 21907802   DOI: 10.1016/j.ejpb.2011.07.009

Abstract

A glibenclamide polymorph published by Panagopoulou-Kaplani and Malamataris (2000) [1], obtained by sublimation of amorphous glibenclamide, was analysed. A new interpretation of the data is presented and experimentally confirmed by X-ray powder diffractometry, Fourier transformation infrared spectroscopy, differential scanning calorimetry, and mass spectrometry. The crystals formed during sublimation of amorphous glibenclamide do not represent a glibenclamide polymorph, but a thermal degradation product, namely 1,3-dicyclohexylurea. The reaction mechanism is suggested to be an elimination of cyclohexylisocyanate from glibenclamide. Cyclohexylisocyanate may decompose to carbon monoxide and cyclohexylamine, which may react in an addition reaction with another cyclohexylisocyanate molecule forming 1,3-dicyclohexylurea.


Systemic concentrations can limit the oral absorption of poorly soluble drugs: an investigation of non-sink permeation using physiologically based pharmacokinetic modeling

Po-Chang Chiang, Hank La, Haiming Zhang, Harvey Wong
PMID: 23611122   DOI: 10.1021/mp400088q

Abstract

In the early drug discovery environment, poorly soluble compounds with suboptimal potency are often used in efficacy studies to demonstrate in vivo preclinical proof-of-concept for new drug discovery targets and in preclinical toxicity studies to assess chemical scaffold safety. These compounds present a challenge to formulation scientists who are tasked with improving their oral bioavailability because high systemic concentrations are required. Despite the use of enabling formulations, increases in systemic exposure following oral delivery are often not achieved. We hypothesize that in some cases non-sink intestinal permeation can occur for poorly soluble compounds where their high systemic concentrations can act to inhibit their own oral absorption. Rats were given a 30 mg/kg oral dose of 1,3-dicyclohexyl urea (DCU) alone or concurrently with deuterated DCU (D8-DCU) intravenous infusions at rates of 13, 17, and 22 mg/kg/h. D8-DCU infusions dose dependently inhibited DCU oral absorption up to a maximum of 92%. Physiologically based pharmacokinetic modeling was utilized to understand the complex interaction between high DCU systemic concentrations and its effect on its own oral absorption. We show that high systemic concentrations of DCU act to suppress its own absorption by creating a condition where intestinal permeation occurs under non-sink conditions. More importantly, we identify relevant DCU concentrations that create the concentration gradient driving the intestinal permeation process. A new parameter, the maximum permeation extraction ratio, is proposed and provides a simple means to assess the extent of non-sink permeation.


Novel all trans-retinoic Acid derivatives: cytotoxicity, inhibition of cell cycle progression and induction of apoptosis in human cancer cell lines

Ebtesam Saad Al-Sheddi, Mai Mohammad Al-Oqail, Quaiser Saquib, Maqsood Ahmed Siddiqui, Javed Musarrat, Abdulaziz Ali Al-Khedhairy, Nida Nayyar Farshori
PMID: 25961160   DOI: 10.3390/molecules20058181

Abstract

Owing to the pharmacological potential of ATRA (all trans-retinoic acid), a series of retinamides and a 1-(retinoyl)-1,3-dicyclohexylurea compound were prepared by reacting ATRA with long chain alkyl or alkenyl fatty amines by using a 4-demethylaminopyridine (DMAP)-catalyzed N,N¢-dicyclohexylcarbodiimide (DCC) coupling. The successful synthesis of the target compounds was demonstrated using a range of spectroscopic techniques. The cytotoxicity of the compounds was measured along with their ability to induce cell cycle arrest and apoptosis in human cancer cell lines MCF-7 (breast cancer) and HepG2 (liver cancer) and normal human cell line HEK293 (embryonic kidney). The results of cytotoxicity and flow cytometry data showed that the compounds had a moderate to strong effect against MCF-7 and HepG2 cells and were less toxic to HEK293 cells. N-oleyl-retinamide was found to be the most potent anticancer agent and was more effective against MCF-7 cells than HepG2 cells.


Oral delivery of 1,3-dicyclohexylurea nanosuspension enhances exposure and lowers blood pressure in hypertensive rats

Sarbani Ghosh, Po-Chang Chiang, Jan L Wahlstrom, Hideji Fujiwara, Jon G Selbo, Steven L Roberds
PMID: 18312493   DOI: 10.1111/j.1742-7843.2008.00213.x

Abstract

Cytochrome P450-derived epoxyeicosatrienoic acids (EET) are biologically active metabolites of arachidonic acid that have potent effects on renal vascular reactivity and tubular ion transport and have been implicated in the control of blood pressure. EETs are hydrolyzed to their less active diols, dihydroxyeicosatrienoic acids (DHET), by the enzyme soluble epoxide hydrolase (sEH). 1,3-dicyclohexylurea (DCU), a potent sEH inhibitor, lowers systemic blood pressure in spontaneously hypertensive rats when dosed intraperitoneally. However, DCU has poor aqueous solubility, posing a challenge for in vivo oral delivery. To overcome this limitation, we formulated DCU in a nanosuspension using wet milling. Milling reduced particle size, increasing the total surface area by approximately 40-fold. In rats chronically infused with angiotensin II, the DCU nanosuspension administered orally twice daily for 4 days produced plasma exposures an order of magnitude greater than unmilled DCU and lowered blood pressure by nearly 30 mmHg. Consistent with the mechanism of sEH inhibition, DCU increased plasma 14,15-EET and decreased plasma 14,15-DHET levels. These data confirm the antihypertensive effect of sEH inhibition and demonstrate that greatly enhanced exposure of a low-solubility compound is achievable by oral delivery using a nanoparticle drug delivery system.


The solid state structure and reactivity of NbCl(5) x (N,N'-dicyclohexylurea) in solution: evidence for co-ordinated urea dehydration to the relevant carbodiimide

Michele Aresta, Angela Dibenedetto, Paolo Stufano, Brunella Maria Aresta, Sabino Maggi, Imre Pápai, Tibor András Rokob, Bartolo Gabriele
PMID: 20544121   DOI: 10.1039/c001669a

Abstract

NbCl(5) x (N,N'-dicyclohexylurea) 1a owns a distorted octahedral structure due to intramolecular NH...Cl bonding. The unit cell contains four units which are intermolecularly NH...Cl and NH...N bonded. An extended intramolecular network of H-bonding (N-H...Cl, CH...Cl, CH...N) causes the 3D self assembling of the units. Upon addition of base, the HCl release from 1a is observed with the transfer to Nb of the O-atom of the carbonylic function of the starting urea which is converted into the relevant carbodiimide CyN=C=NCy 4. The latter is quantitatively released by adding an excess of NEt(3) at 308 K (py and DBU are less efficient) with formation of the known NbOCl(3)(NEt(3))(2), isolated in quantitative yield. Increasing the temperature leads to a loss in selectivity as the formed DCC undergoes further reactions. At 350 K, the isocyanate CyN=C=O has been isolated in 60% yield besides a mixture of Nb-complexes. DFT calculations have been coupled to IR and NMR experiments for characterizing possible reaction intermediates and the behaviour of 1a. Several other MCl(x) species (ScCl(3), YCl(3), LaCl(3), TiCl(4), TaCl(5), AlCl(3), SnCl(4)) have been shown to be able to co-ordinate DCU but not all of them promote the conversion of urea into DCC.


14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha

Xiang Fang, Shanming Hu, Bingkun Xu, Gary D Snyder, Shawn Harmon, Jianrong Yao, Yi Liu, Bhavani Sangras, J R Falck, Neal L Weintraub, Arthur A Spector
PMID: 16113065   DOI: 10.1152/ajpheart.00427.2005

Abstract

Epoxyeicosatrienoic acids (EETs), lipid mediators synthesized from arachidonic acid by cytochrome P-450 epoxygenases, are converted by soluble epoxide hydrolase (SEH) to the corresponding dihydroxyeicosatrienoic acids (DHETs). Originally considered as inactive degradation products of EETs, DHETs have biological activity in some systems. Here we examined the capacity of EETs and DHETs to activate peroxisome proliferator-activated receptor-alpha (PPARalpha). We find that among the EET and DHET regioisomers, 14,15-DHET is the most potent PPARalpha activator in a COS-7 cell expression system. Incubation with 10 microM 14,15-DHET produced a 12-fold increase in PPARalpha-mediated luciferase activity, an increase similar to that produced by the PPARalpha agonist Wy-14643 (20 microM). Although 10 microM 14,15-EET produced a threefold increase in luciferase activity, this was abrogated by the SEH inhibitor dicyclohexylurea. 14-Hexyloxytetradec-5(Z)-enoic acid, a 14,15-EET analog that cannot be converted to a DHET, did not activate PPARalpha. However, PPARalpha was activated by 2-(14,15-epoxyeicosatrienoyl)glycerol, which was hydrolyzed and the released 14,15-EET converted to 14,15-DHET. COS-7 cells incorporated 14,15-[3H]DHET from the medium, and the cells also retained a small amount of the DHET formed during incubation with 14,15-[3H]EET. Binding studies indicated that 14,15-[3H]DHET binds to the ligand binding domain of PPARalpha with a Kd of 1.4 microM. Furthermore, 14,15-DHET increased the expression of carnitine palmitoyltransferase 1A, a PPARalpha-responsive gene, in transfected HepG2 cells. These findings suggest that 14,15-DHET, produced from 14,15-EET by the action of SEH, may function as an endogenous activator of PPARalpha.


Development of Ecom₅₀ and retention index models for nontargeted metabolomics: identification of 1,3-dicyclohexylurea in human serum by HPLC/mass spectrometry

L Mark Hall, Lowell H Hall, Tzipporah M Kertesz, Dennis W Hill, Thomas R Sharp, Edward Z Oblak, Ying W Dong, David S Wishart, Ming-Hui Chen, David F Grant
PMID: 22489687   DOI: 10.1021/ci300092s

Abstract

The goal of many metabolomic studies is to identify the molecular structure of endogenous molecules that are differentially expressed among sampled or treatment groups. The identified compounds can then be used to gain an understanding of disease mechanisms. Unfortunately, despite recent advances in a variety of analytical techniques, small molecule (<1000 Da) identification remains difficult. Rarely can a chemical structure be determined from experimental "features" such as retention time, exact mass, and collision induced dissociation spectra. Thus, without knowing structure, biological significance remains obscure. In this study, we explore an identification method in which the measured exact mass of an unknown is used to query available chemical databases to compile a list of candidate compounds. Predictions are made for the candidates using models of experimental features that have been measured for the unknown. The predicted values are used to filter the candidate list by eliminating compounds with predicted values substantially different from the unknown. The intent is to reduce the list of candidates to a reasonable number that can be obtained and measured for confirmation. To facilitate this exploration, we measured data and created models for two experimental features; MS Ecom₅₀ (the energy in electronvolts required to fragment 50% of a selected precursor ion) and HPLC retention index. Using a data set of 52 compounds, Ecom₅₀ models were developed based on both Molconn and CODESSA structural descriptors. These models gave r² values of 0.89 to 0.94 depending on the number of inputs, the modeling algorithm chosen, and whether neutral or protonated structures were used. The retention index model was developed with 400 compounds using a back-propagation artificial neural network and 33 Molconn structure descriptors. External validation gave a v² = 0.87 and standard error of 38 retention index units. As a test of the validity of the filtering approach, the Ecom₅₀ and retention index models, along with exact mass and collision induced dissociation spectra matching, were used to identify 1,3-dicyclohexylurea in human plasma. This compound was not previously known to exist in human biofluids and its elemental formula was identical to 315 other candidate compounds downloaded from PubChem. These results suggest that the use of Ecom₅₀ and retention index predictive models can improve nontargeted metabolite structure identification using HPLC/MS derived structural features.


Rapid determination of soluble epoxide hydrolase inhibitors in rat hepatic microsomes by high-performance liquid chromatography with electrospray tandem mass spectrometry

T Watanabe, B D Hammock
PMID: 11730347   DOI: 10.1006/abio.2001.5423

Abstract

A rapid and reliable electrospray tandem mass spectrometric method for soluble epoxide hydrolase (sEH) inhibitors in rat hepatic microsomes is described. Four synthesized sEH inhibitors were extracted from rat hepatic microsomes with ethyl acetate and were determined by HPLC using positive ion electrospray tandem mass spectrometry within 7 min. The relationship between signal intensity and concentration of sEH inhibitors was linear over the concentration range of 2.0 to 500 ng/mL per 5-microL injection with the use of a noncoeluting internal standard with a similar chemical structure. The intraassay precision was less than 12.4% relative standard deviation and accuracy ranged from -7.0 to 11.3% deviation from the theoretical values with five duplicate assays. The recovery of sEH inhibitors from rat hepatic microsomes, fortified at levels of 50, 100, and 250 ng/mL, averaged 74.2-107.7% with a RSD of 2.1-7.6%. This method was successfully applied to the quantification of residual sEH inhibitors in rat hepatic microsomes without interference.


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